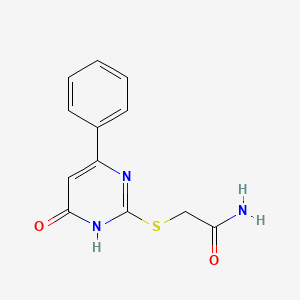

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c13-10(16)7-18-12-14-9(6-11(17)15-12)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKRHUMEBXQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355404 | |

| Record name | F2716-0167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56605-38-0 | |

| Record name | F2716-0167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thiourea derivative reacts with an appropriate aldehyde and a β-keto ester under acidic conditions . Another approach involves the [4+2] cyclization, where a diene reacts with a dienophile in the presence of a sulfur-containing reagent . Industrial production methods often utilize these cyclization reactions due to their efficiency and high yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) and pyrimidine ring nitrogen atoms serve as nucleophilic sites. Substitutions often occur under basic or acidic conditions:

Example : Reaction with 2-chloro-N-(4-chlorophenyl)acetamide in DMF/K<sub>2</sub>CO<sub>3</sub> yields antimicrobial hybrids via thioether bond formation .

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4h | Sulfoxide (-SO-) | Enhanced solubility |

| mCPBA | DCM, 0°C, 2h | Sulfone (-SO<sub>2</sub>-) | Anticancer candidate |

Sulfone derivatives show improved binding to kinase enzymes due to increased polarity.

Cyclization and Heterocycle Formation

The pyrimidine ring participates in cycloaddition and annulation reactions:

-

Thiazole Hybrids : Reaction with 2-aminobenzothiazoles in ethanol/HCl forms fused heterocycles with antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) .

-

Triazole Formation : Click chemistry with azides/Cu(I) yields 1,2,3-triazole conjugates targeting VEGFR-2.

Table : Antifungal activity of thiazole hybrids

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| 4i | 8 | C. albicans |

| 4m | 16 | Aspergillus niger |

Hydrolysis and Degradation

The acetamide moiety undergoes hydrolysis under strong acidic/basic conditions:

| Condition | Product | Role |

|---|---|---|

| 6M HCl, reflux, 6h | 2-Mercapto-4-oxo-6-phenylpyrimidine | Precursor for metal complexes |

| NaOH (10%), ethanol, RT | Sodium thiolate salt | Intermediate for polymer-supported catalysts |

Hydrolysis products coordinate with transition metals (e.g., Cu(II), Zn(II)) to form bioactive complexes.

Biological Activity-Driven Modifications

Structural tweaks enhance pharmacological properties:

-

Antimicrobial Activity : Chlorophenyl substitutions at C4 improve biofilm inhibition (85% reduction in Staphylococcus aureus) .

-

Anticancer Activity : Sulfonamide derivatives inhibit tubulin polymerization (IC<sub>50</sub> = 1.2 µM in MCF-7 cells).

Key SAR Findings :

-

Electron-withdrawing groups (e.g., -CN, -SO<sub>2</sub>) at C5 increase antimicrobial potency .

-

Bulky tert-butyl groups enhance blood-brain barrier penetration.

Stability and Reactivity Trends

-

pH Sensitivity : Degrades rapidly in alkaline media (t<sub>1/2</sub> = 2h at pH 10).

-

Thermal Stability : Decomposes above 160°C, limiting melt-processing applications.

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions underpins its utility in medicinal chemistry. Strategic modifications enable tuning of electronic, solubility, and bioactive properties, as evidenced by its applications in antimicrobial and anticancer agent development.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Several studies have indicated that derivatives of dihydropyrimidinones exhibit antimicrobial properties. The thioacetamide moiety in this compound may enhance its efficacy against various pathogens.

- Case Study : A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide could serve as a lead compound for developing new antimicrobial agents.

-

Anticancer Properties :

- Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation. The incorporation of the thio group may enhance the interaction with biological targets involved in cancer progression.

- Case Study : In vitro assays on similar compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells.

-

Anti-inflammatory Effects :

- Compounds featuring the dihydropyrimidine structure have been studied for their anti-inflammatory effects. This compound could potentially modulate inflammatory pathways.

- Case Study : A related study demonstrated that certain pyrimidine derivatives reduced inflammatory markers in animal models, indicating a possible therapeutic role for this compound in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis . The anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidinone ring or the acetamide side chain. These modifications influence solubility, melting points, and bioavailability.

Key Observations :

- Phenyl vs. Amino Substituents: The 6-phenyl group in the target compound enhances lipophilicity compared to the 6-amino analog (C12H12N4O2S), which may improve membrane permeability but reduce solubility .

- Bioavailability : Sulfamoylphenyl-substituted analogs (e.g., ) may exhibit improved solubility and pharmacokinetics due to the polar sulfonamide group .

Hydrogen Bonding and Crystallography

The acetamide group in the target compound participates in hydrogen bonding, as observed in similar structures (e.g., : NHCO resonance at δ 10.08 ppm in NMR). Such interactions influence crystal packing and stability, as analyzed via graph-set notation in hydrogen-bonded networks .

Biological Activity

The compound 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide , also known by its CAS number 67466-26-6, is a thioacetamide derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H21N3O2S

- Molecular Weight : 343.44 g/mol

- CAS Number : 67466-26-6

Research indicates that compounds similar to this compound may function as inhibitors of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune disorders. The inhibition mechanism is often time-dependent and covalent, suggesting that these compounds can irreversibly bind to MPO and inhibit its activity .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies evaluating related thioacetamides, compounds demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) for some derivatives was reported in the range of 10.7–21.4 μmol/mL, indicating potent antibacterial effects .

Inhibition of Myeloperoxidase

In preclinical models, thioacetamide derivatives have been evaluated for their ability to inhibit MPO activity in human whole blood stimulated by lipopolysaccharides (LPS). The lead compound exhibited robust inhibition of plasma MPO activity upon oral administration in cynomolgus monkeys, highlighting its potential as a therapeutic agent for conditions associated with elevated MPO levels .

Study on MPO Inhibition

A significant study focused on the design and synthesis of N1-substituted thioacetamides as selective MPO inhibitors. These compounds were shown to possess low partition ratios and high selectivity for MPO over other peroxidases. The pharmacokinetic profile indicated that these compounds could be advanced to clinical trials due to their safety and efficacy in reducing MPO activity in inflammatory conditions .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of a series of thioacetamides against multiple pathogens. The results demonstrated that certain derivatives exhibited strong antibacterial and antifungal activities, making them candidates for further development in treating infections caused by resistant strains .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | MIC Range (μmol/mL) | Selectivity for MPO |

|---|---|---|---|

| This compound | Antimicrobial, MPO Inhibition | 10.7–21.4 | High |

| PF-06282999 (related compound) | Potent MPO Inhibitor | Not specified | Very High |

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide?

The compound is synthesized via alkylation of 6-phenyl-2-thiopyrimidin-4-one with N-substituted 2-chloroacetamides. Sodium methylate (2.6–2.8-fold molar excess) is used as a base to deprotonate the thiol group, followed by reaction with equimolar chloroacetamide derivatives. This method, adapted from Novikov et al. (2005), typically achieves yields of 60–76% under reflux conditions in polar aprotic solvents like DMF .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

1H NMR is critical for structural confirmation. Key signals include:

- δ 12.48 ppm (broad singlet, NH-3 of dihydropyrimidine ring)

- δ 10.22 ppm (singlet, NHCO amide proton)

- δ 5.99 ppm (singlet, CH-5 of the pyrimidine ring) . Additional characterization involves elemental analysis and mass spectrometry to validate molecular weight and purity.

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria.

- Enzyme inhibition : Targets like dihydrofolate reductase (DHFR) or kinases, using spectrophotometric methods to measure IC₅₀ values .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

Employ factorial design (e.g., Box-Behnken or Central Composite Design) to test variables such as:

- Molar ratio of sodium methylate to thiopyrimidine (2.6–2.8-fold optimal)

- Reaction temperature (70–100°C)

- Solvent polarity (DMF vs. DMSO). Analyze results via ANOVA to identify significant factors and model response surfaces for yield maximization .

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

Use density functional theory (DFT) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification.

- Transition-state energies for alkylation steps. Pair with molecular dynamics simulations to assess solvent effects .

Q. What strategies resolve discrepancies in NMR data between structurally analogous compounds?

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals in derivatives with substituted aryl groups (e.g., 4-chlorophenyl vs. 4-phenoxyphenyl) .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria in the dihydropyrimidine ring) .

Q. How to design studies addressing conflicting bioactivity data in thioacetamide derivatives?

- Orthogonal assays : Combine enzymatic inhibition with cell viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity.

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

- Structural-activity relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. furyl groups) to isolate pharmacophoric motifs .

Methodological Considerations

- Reaction Optimization : Monitor by TLC/HPLC to track intermediates. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to isolate experimental outliers or batch-specific impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.